molecular formula C13H9N3O2 B171161 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-81-8

2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Cat. No. B171161
M. Wt: 239.23 g/mol
InChI Key: MXXYNSONPWDMOL-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one” is a compound that belongs to the class of quinazolinones . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities .


Molecular Structure Analysis

The molecular structure of quinazolinones was characterized using FT-IR, UV–visible, 1 H-NMR, and 13 C-NMR . A solvatochromic UV–Vis absorption study was conducted on the newly synthesized quinazolinones using various solvents .


Chemical Reactions Analysis

Quinazolines were surveyed as biologically relevant moieties against different cancer cell lines . A series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives were synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary. They are generally crystalline powders that are soluble in DMF, DMSO, benzene, and toluene; difficultly soluble in EtOH; and insoluble in H2O .

Safety And Hazards

While specific safety and hazard information for “2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one” is not available, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Quinazolinones have drawn considerable attention due to their diverse biological activities. They are considered important compounds for designing and developing pharmaceuticals . Therefore, future research may focus on designing, developing, and investigating different organic heterocyclic compounds that contain nitrogen and possess medicinal significance .

properties

IUPAC Name

2-(4-methylphenyl)pyrazino[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c1-8-2-4-9(5-3-8)12-16-11-10(13(17)18-12)14-6-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXYNSONPWDMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436679
Record name 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one

CAS RN

155513-81-8
Record name 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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